molecular formula C13H18O2 B1265396 p-tert-Butylphenyl glycidyl ether CAS No. 3101-60-8

p-tert-Butylphenyl glycidyl ether

Cat. No. B1265396
CAS RN: 3101-60-8
M. Wt: 206.28 g/mol
InChI Key: HHRACYLRBOUBKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-tert-Butylphenyl glycidyl ether involves the reaction of phenyl glycidyl ether with tert-butanol under specific conditions. An example of a similar synthesis process is the reaction of phenyl glycidyl ether with alcohols in the presence of boron trifluoride etherate, which has been studied for its potential in producing bisphenol-A type epoxy resins (Lee, Pankey, & Heeschen, 1965). Such reactions are pivotal for understanding the modifications and polymerization potential of phenyl glycidyl ethers when introduced to different alcohols and catalysts.

Molecular Structure Analysis

The molecular structure of p-tert-Butylphenyl glycidyl ether, featuring an epoxy group and a tert-butyl phenyl moiety, is crucial for its chemical behavior and interactions. The specific arrangement of these groups influences the compound's reactivity and compatibility with various polymers and materials. Studies on similar compounds, like the copolymerization of glycidol with functionalized phenyl glycidyl ethers, shed light on the molecular interactions and structural implications of such epoxy compounds (Royappa & McDaniel, 2005).

Chemical Reactions and Properties

p-tert-Butylphenyl glycidyl ether participates in various chemical reactions, including polymerization and copolymerization, which are essential for its application in creating epoxy resins and coatings. For instance, the copolymerization of glycidol with phenyl glycidyl ethers, including 4-tert-butylphenyl glycidyl ether, showcases the compound's ability to form polymers with desirable physical properties, such as low glass-transition temperatures (Royappa & McDaniel, 2005). These reactions underline the versatility of p-tert-Butylphenyl glycidyl ether in materials science.

Scientific Research Applications

Copolymerization and Nanoparticle Coatings

p-tert-Butylphenyl glycidyl ether is used in copolymerization with glycidol and other phenyl-containing comonomers to create various copolymers. These copolymers are particularly useful for nanoparticle coatings. An example is the copolymerization involving p-nitrophenyl glycidyl ether, which produces p-nitrophenol as a byproduct. These copolymers exhibit low average molecular weights and high polydispersities, with glass-transition temperatures ranging from approximately -20 to +10°C (Royappa & McDaniel, 2005).

Polymer Electrolytes

p-tert-Butylphenyl glycidyl ether is involved in the creation of novel polymer electrolytes without ethylene oxide units in the main chain. The research includes synthesizing polycarbonates from the copolymerization of CO2 with epoxy monomers, including glycidyl ethers like p-tert-Butylphenyl glycidyl ether. These polycarbonates demonstrate varying ionic conductivity when used as electrolytes, with some showing significant decreases in glass transition temperature upon the addition of salt (Nakamura & Tominaga, 2011).

High Molar Mass Polymers

p-tert-Butylphenyl glycidyl ether is used in the synthesis of linear high molar mass polymers. These polymers are created via monomer-activated anionic polymerization, using compounds like tert-butyl glycidyl ether. This process results in linear polyethers and copolyethers with narrow chain dispersity and controlled high molar masses. The polymers obtained can be further processed to produce linear polyglycerol (Gervais et al., 2010).

Mutagenicity Studies

p-tert-Butylphenyl glycidyl ether has been studied in the context of mutagenicity, specifically in Salmonella typhimurium. This research provides insights into the mutagenic effects of various phenyl glycidyl ethers, including p-tert-butylphenyl glycidyl ether. The results are correlated with Hammett substituent constants, contributing to a better understanding of the mutagenic properties of these compounds (Neau et al., 1982).

Epoxy Resin Systems

Research into epoxy resin systems involves the use of p-tert-Butylphenyl glycidyl ether. These studies aim to improve the diagnostics of contact allergy due to epoxy resin systems, as p-tert-butylphenyl glycidyl ether is one of the reactive diluents in these systems. This research provides valuable information for better understanding and diagnosing allergic reactions related to epoxy resins (Geier et al., 2004).

Safety And Hazards

P-tert-Butylphenyl glycidyl ether may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]oxirane
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InChI

InChI=1S/C13H18O2/c1-13(2,3)10-4-6-11(7-5-10)14-8-12-9-15-12/h4-7,12H,8-9H2,1-3H3
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InChI Key

HHRACYLRBOUBKM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2CO2
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Molecular Formula

C13H18O2
Record name P-TERT-BUTYLPHENYL GLYCIDYL ETHER
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DSSTOX Substance ID

DTXSID1024702
Record name tert-Butyl phenyl glycidyl ether
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Molecular Weight

206.28 g/mol
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Physical Description

P-tert-butylphenyl glycidyl ether is a clear light yellow liquid. (NTP, 1992), Dry Powder; Liquid, Clear light yellow liquid; [CAMEO] Colorless liquid with a mild odor; [Sigma-Aldrich MSDS]
Record name P-TERT-BUTYLPHENYL GLYCIDYL ETHER
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Record name Oxirane, 2-[[4-(1,1-dimethylethyl)phenoxy]methyl]-
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Boiling Point

329 to 338 °F at 14 mmHg (NTP, 1992)
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Flash Point

215 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name P-TERT-BUTYLPHENYL GLYCIDYL ETHER
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Density

1.038 at 68 °F (NTP, 1992) - Denser than water; will sink
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Product Name

p-tert-Butylphenyl glycidyl ether

CAS RN

3101-60-8
Record name P-TERT-BUTYLPHENYL GLYCIDYL ETHER
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Record name 4-tert-Butylphenyl glycidyl ether
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Record name tert-Butyl phenyl glycidyl ether
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Record name p-tert-butylphenyl 1-(2,3-epoxy)propyl ether
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Record name p-tert-Butyl phenyl glycidyl ether
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Synthesis routes and methods

Procedure details

A mixture of epichlorohydrin (15.3 g; 0.165 mol), 4-tert-butylphenol (5.0 g; 0.033 mol) and potassium carbonate (6.9 g; 0.050 mol) in acetonitrile (50 mL) was refluxed for 5 h. The resulting heterogeneous mixture was cooled to below reflux temperature and vacuum filtered through fritted glass. The organics were concentrated to give the crude product (7.9 g) as a liquid. Flash chromatography on silica gel (CH2Cl2:EtOAc; 19:1) gave the desired product (5.2 g; 76%) as a liquid.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
JC Ronda, A Serra, V Cádiz - Macromolecular Chemistry and …, 1997 - Wiley Online Library
… Liquids as: p-methylphenyl glycidyl ether (1) and p-tert-butylphenyl glycidyl ether (2), were distilled over CaH2 at reduced pressure and solids were dried under vacuum over Mg(C104)…
Number of citations: 15 onlinelibrary.wiley.com
K Aalto‐Korte, O Kuuliala… - Contact …, 2015 - Wiley Online Library
… Of the aromatic glycidyl ethers, PGE was positive in 41 patients, CGE in 16 patients, and p-tert-butylphenyl glycidyl ether (PTBPGE; CAS no. 3101-60-8) in 19 patients. The total number …
Number of citations: 27 onlinelibrary.wiley.com
J Geier, H Lessmann, U Hillen, C Skudlik… - Contact …, 2016 - Wiley Online Library
… ether and 1,4-butanediol diglycidyl ether (1,4-BDDGE), and to phenyl glycidyl ether (PGE) and cresyl glycidyl ether (CGE), whereas reactions to p-tert-butylphenyl glycidyl ether …
Number of citations: 21 onlinelibrary.wiley.com
J Geier, H Lessmann, U Hillen, C Skudlik… - Contact …, 2016 - Wiley Online Library
… Among the reactive diluents, phenyl glycidyl ether (PGE), 1,4-butanediol glycidyl ether (1,4-BDDGE) and p-tert-butylphenyl glycidyl ether (PTBPGE) were the most frequent sensitizers 6. …
Number of citations: 27 onlinelibrary.wiley.com
J Geier, H Lessmann, U Hillen, U Jappe… - Contact …, 2004 - Wiley Online Library
… Allergic reactions to p-tert-butylphenyl glycidyl ether and to phenyl glycidyl ether (PGE) occurred in 11.5% of the patients tested, with only moderate agreement. All patients positive to …
Number of citations: 75 onlinelibrary.wiley.com
RM Brown, CS Creaser - Organic Mass Spectrometry, 1980 - Wiley Online Library
… glycidyl ether were obtained from Koch Light Laboratories Ltd, p-methoxyphenyl glycidyl ether, p-tertbutylphenyl glycidyl ether and butanediol diglycidyl ether from Aldrich Chemical Co. …
Number of citations: 10 onlinelibrary.wiley.com
U Meyer, R Salzer, J Raddatz - Makromolekulare Chemie …, 1991 - Wiley Online Library
… FTIR detected chromatogram of a bisphenol epoxy resin diluted with 5 v/v % p-tert-butylphenyl glycidyl ether. The arrow between the stacked plot and the contour diagram indicates the …
Number of citations: 4 onlinelibrary.wiley.com
U Jappe, J Geier, BM Hausen - Contact Dermatitis, 2005 - Wiley Online Library
Epoxy resin systems (ERSs) are a frequent cause of occupational allergic contact dermatitis. A 50‐year‐old patient developed eczematous skin lesions on the back of his hands, lower …
Number of citations: 35 onlinelibrary.wiley.com
K Aalto‐Korte, M Pesonen, K Suuronen - Contact dermatitis, 2015 - Wiley Online Library
… p-tert-Butylphenyl glycidyl ether PTBPGE 3101-60-8 0.25 … ether; PTBPGE, p-tert-butylphenyl glycidyl ether; SDS, safety data sheet; tris-DMP, 2,4,6-tris-(dimethylaminomethyl)phenol. …
Number of citations: 69 onlinelibrary.wiley.com
J Geier, H Lessmann, C Skudlik… - Allergologie …, 2017 - ncbi.nlm.nih.gov
… Simultaneous reactions to PGE and p-tert-butylphenyl glycidyl ether were observed in 4 of 10 cases. Both patients who showed positive reactions to cresyl glycidyl ether also reacted …
Number of citations: 11 www.ncbi.nlm.nih.gov

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